(S)-2-[(S)-4-Bromo-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofuran-2-yl]-1-Boc-pyrrolidine
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Overview
Description
(S)-2-[(S)-4-Bromo-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofuran-2-yl]-1-Boc-pyrrolidine is a complex organic compound characterized by its unique structural features. This compound contains multiple halogen atoms (bromine, chlorine, and fluorine) attached to a dihydrobenzofuran ring, which is further connected to a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group. The stereochemistry of the compound is specified by the (S) configuration at two chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[(S)-4-Bromo-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofuran-2-yl]-1-Boc-pyrrolidine typically involves multiple steps:
Formation of the Dihydrobenzofuran Ring: This step may involve the cyclization of a suitable precursor, such as a phenol derivative, under acidic or basic conditions.
Halogenation: Introduction of bromine, chlorine, and fluorine atoms can be achieved through selective halogenation reactions using reagents like N-bromosuccinimide (NBS), thionyl chloride (SOCl2), and Selectfluor.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization of an appropriate amine precursor.
Boc Protection: The final step involves the protection of the pyrrolidine nitrogen with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the dihydrobenzofuran moiety, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can target the halogen atoms or the dihydrobenzofuran ring, using reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: LiAlH4, H2 with Pd/C, or other reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or neutral conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Dehalogenated products or reduced dihydrobenzofuran derivatives.
Substitution: Substituted derivatives with new functional groups replacing the halogens.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-[(S)-4-Bromo-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofuran-2-yl]-1-Boc-pyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study the interactions of halogenated aromatic compounds with biological macromolecules. Its halogen atoms may enhance binding affinity to certain proteins or enzymes, providing insights into molecular recognition processes.
Medicine
In medicinal chemistry, the compound’s structure can be explored for potential pharmacological activities. The presence of multiple halogens and the dihydrobenzofuran ring may impart unique biological properties, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be utilized in the synthesis of advanced materials, such as polymers or coatings, where its structural features contribute to desirable physical and chemical properties.
Mechanism of Action
The mechanism of action of (S)-2-[(S)-4-Bromo-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofuran-2-yl]-1-Boc-pyrrolidine depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors through halogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-[(S)-4-Bromo-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofuran-2-yl]-1-Boc-pyrrolidine: shares similarities with other halogenated dihydrobenzofuran derivatives and Boc-protected pyrrolidines.
(S)-2-[(S)-4-Bromo-5-chloro-2-phenyl-2,3-dihydrobenzofuran-2-yl]-1-Boc-pyrrolidine: Lacks the fluorine atom.
(S)-2-[(S)-4-Bromo-6-fluoro-2-phenyl-2,3-dihydrobenzofuran-2-yl]-1-Boc-pyrrolidine: Lacks the chlorine atom.
Uniqueness
The presence of all three halogens (bromine, chlorine, and fluorine) in this compound makes it unique compared to its analogs. This combination of halogens can significantly influence its chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C23H24BrClFNO3 |
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Molecular Weight |
496.8 g/mol |
IUPAC Name |
tert-butyl 2-(4-bromo-5-chloro-6-fluoro-2-phenyl-3H-1-benzofuran-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C23H24BrClFNO3/c1-22(2,3)30-21(28)27-11-7-10-18(27)23(14-8-5-4-6-9-14)13-15-17(29-23)12-16(26)20(25)19(15)24/h4-6,8-9,12,18H,7,10-11,13H2,1-3H3 |
InChI Key |
GFDWUVFFTABXSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2(CC3=C(C(=C(C=C3O2)F)Cl)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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